molecular formula C13H17BrN2O2 B13013587 Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone

Cat. No.: B13013587
M. Wt: 313.19 g/mol
InChI Key: BGCLCJMUXHBCEN-UHFFFAOYSA-N
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Description

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a bromine atom and a methoxy group, as well as an azepane ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone typically involves the reaction of 5-bromo-2-methoxypyridine with azepane in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as methanol or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced azepane derivatives .

Scientific Research Applications

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

azepan-1-yl-(5-bromo-2-methoxypyridin-3-yl)methanone

InChI

InChI=1S/C13H17BrN2O2/c1-18-12-11(8-10(14)9-15-12)13(17)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3

InChI Key

BGCLCJMUXHBCEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N2CCCCCC2

Origin of Product

United States

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